molecular formula C11H13N3O2S B13366975 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13366975
M. Wt: 251.31 g/mol
InChI Key: PXIZIWNDLOXLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a triazole ring substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl moiety

Preparation Methods

The synthesis of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The triazole ring may also participate in binding interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole can be compared with other sulfonyl triazoles and related compounds:

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-(2,4,5-trimethylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2S/c1-8-4-10(3)11(5-9(8)2)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3

InChI Key

PXIZIWNDLOXLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.